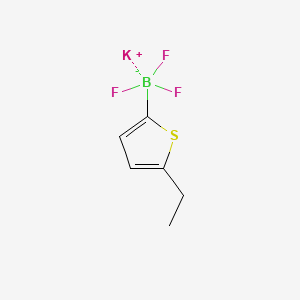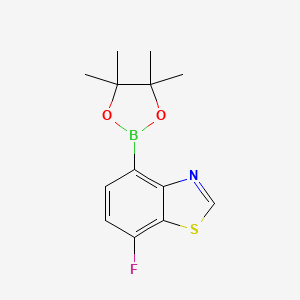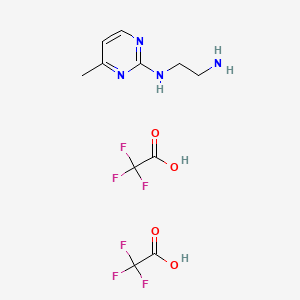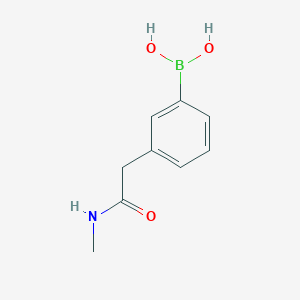
5-Ethylpyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylpyridazine-3-carboxylic acid: is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl group at the fifth position and a carboxylic acid group at the third position of the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields, including medicinal chemistry and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
From Pyridazine Derivatives:
Starting Material: Pyridazine-3-carboxylic acid.
Reaction: Alkylation with ethyl halides in the presence of a base such as potassium carbonate.
Conditions: Reflux in an appropriate solvent like dimethylformamide.
Product: 5-Ethylpyridazine-3-carboxylic acid.
-
From Ethylpyridazine:
Starting Material: 5-Ethylpyridazine.
Reaction: Carboxylation using carbon dioxide under high pressure.
Conditions: Presence of a catalyst such as palladium on carbon.
Industrial Production Methods:
Industrial production typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or neutral medium.
Products: Oxidized derivatives of 5-Ethylpyridazine-3-carboxylic acid.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions.
Products: Reduced derivatives, such as alcohols or amines.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride.
Conditions: Reflux in an inert solvent.
Products: Halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidized Products: Carboxyl derivatives.
Reduced Products: Alcohols, amines.
Substituted Products: Halogenated pyridazines
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Antimicrobial Agents: Exhibits antimicrobial properties against various bacterial strains.
Enzyme Inhibition: Used in the study of enzyme inhibition mechanisms.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Therapeutic Agents: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry:
Agrochemicals: Used in the formulation of herbicides and pesticides.
Material Science: Utilized in the development of new materials with specific properties .
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: Interferes with signal transduction pathways, leading to altered cellular functions.
Mechanism:
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor-mediated signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyridazine-3-carboxylic acid: Lacks the ethyl group at the fifth position.
5-Methylpyridazine-3-carboxylic acid: Contains a methyl group instead of an ethyl group.
Pyridazine-4-carboxylic acid: Carboxylic acid group at the fourth position.
Uniqueness:
Ethyl Group: The presence of the ethyl group at the fifth position enhances its lipophilicity and may affect its biological activity.
Positional Isomerism: The position of the carboxylic acid group influences its reactivity and interaction with biological targets.
Pharmacological Profile: Exhibits unique pharmacological properties compared to its analogs, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5-ethylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-2-5-3-6(7(10)11)9-8-4-5/h3-4H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
JMJQJZADKFRQLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B15298932.png)
![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)


![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)



![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one](/img/structure/B15299008.png)

